![molecular formula C27H28O6 B3025981 3-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]methylene]-2(5H)-furanone CAS No. 914071-54-8](/img/structure/B3025981.png)
3-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]methylene]-2(5H)-furanone
Overview
Description
Aspulvinone O is a fungal metabolite that has been found in P. variotti and has antioxidant and anticancer activities. It scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH; ) radicals in a cell-free assay (IC50 = 11.6 µM). Aspulvinone O inhibits aspartate transaminase 1 (GOT1; Kd = 3.32 µM) and is cytotoxic to PANC-1, AsPC-1, and SW1990 pancreatic cancer cells (IC50s = 20.54-26.8 µM). It reduces the oxygen consumption rate (OCR) and induces apoptosis in SW1990 cells. Aspulvinone O (2.5 and 5 mg/kg) reduces tumor growth in an SW1990 mouse xenograft model.
Scientific Research Applications
Oxidative Degradation
One significant application of similar furanone compounds is in the field of oxidative degradation. Research by Hwang et al. (2008) demonstrates the ability of manganese peroxidase (MnP) to catalyze the oxidative degradation of vanillylacetone, a compound related to furanones. This process involves the cleavage of an aromatic ring, leading to the formation of products that maintain the aromatic ring structure or completely lose the benzene ring, showcasing the potential of furanones in complex chemical transformations (Hwang et al., 2008).
Flavor and Aroma in Foods
Furanones are known to play a crucial role in flavor and aroma, particularly in cooked foods. Slaughter (1999, 2007) discusses the presence of closely related 4-hydroxy-3(2H)-furanones in various foodstuffs, where they contribute to flavors such as strawberry, raspberry, pineapple, and tomato. These compounds arise mainly from Maillard reactions between sugars and amino acids during heating, indicating their relevance in food science and culinary applications (Slaughter, 1999), (Slaughter, 2007).
Biological Functions and Anticarcinogenic Properties
Furanones also exhibit interesting biological functions and health-related properties. Slaughter (1999, 2007) describes how certain furanones act as inter-organism signal molecules, potentially influencing biological systems like quorum sensing in bacteria. Moreover, they possess mutagenic and anti-carcinogenic activities, balancing out to potentially beneficial effects in dietary contexts. These properties highlight the biological significance and potential therapeutic applications of furanones (Slaughter, 1999), (Slaughter, 2007).
Mechanism of Action
- The primary target of AO is GOT1, which plays a crucial role in cellular processes related to energy production and amino acid metabolism .
- Mechanistically, AO competitively binds to the activation site of GOT1, inhibiting its activity. This disruption of Gln (glutamine) metabolism leads to apoptosis in cancer cells .
Target of Action
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
Aspulvinone O plays a pivotal role in biochemical reactions by inhibiting the enzyme aspartate transaminase 1 (GOT1). This enzyme is essential for the unconventional metabolic pathway in pancreatic ductal adenocarcinoma cells, where it rewires glutamine metabolism to support nicotinamide adenine dinucleotide phosphate production . Aspulvinone O binds to the active site of GOT1, forming hydrophobic interactions with tryptophan 141 and hydrogen bonds with threonine 110 and serine 256 . This interaction disrupts the enzyme’s function, leading to a reduction in glutamine metabolism and sensitizing cancer cells to oxidative stress .
Cellular Effects
Aspulvinone O has profound effects on various cell types, particularly cancer cells. In pancreatic ductal adenocarcinoma cells, it interferes with glutamine metabolism, leading to reduced cell proliferation and increased sensitivity to oxidative stress . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting GOT1 . The inhibition of GOT1 by Aspulvinone O results in decreased production of nicotinamide adenine dinucleotide phosphate, which is crucial for maintaining redox balance and supporting anabolic processes in cancer cells .
Molecular Mechanism
The molecular mechanism of Aspulvinone O involves its binding to the active site of aspartate transaminase 1 (GOT1). This binding disrupts the enzyme’s function, leading to a cascade of effects on cellular metabolism . By inhibiting GOT1, Aspulvinone O reduces the conversion of glutamine to glutamate, thereby decreasing the availability of alpha-ketoglutarate for the tricarboxylic acid cycle . This disruption in glutamine metabolism leads to reduced nicotinamide adenine dinucleotide phosphate production and increased oxidative stress in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aspulvinone O have been observed to change over time. The compound’s stability and degradation were assessed using various in vitro and in vivo models . Aspulvinone O demonstrated significant stability, maintaining its inhibitory effects on GOT1 over extended periods . Long-term studies revealed that Aspulvinone O consistently reduced cell proliferation and increased oxidative stress in pancreatic ductal adenocarcinoma cells .
Dosage Effects in Animal Models
The effects of Aspulvinone O vary with different dosages in animal models. Studies have shown that lower doses of Aspulvinone O effectively inhibit GOT1 and reduce tumor growth in pancreatic ductal adenocarcinoma models . Higher doses may lead to toxic or adverse effects, including increased oxidative stress and potential damage to normal cells . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
Aspulvinone O is involved in the metabolic pathways of glutamine metabolism. By inhibiting aspartate transaminase 1 (GOT1), Aspulvinone O disrupts the conversion of glutamine to glutamate, affecting the tricarboxylic acid cycle and reducing the production of nicotinamide adenine dinucleotide phosphate . This disruption leads to increased oxidative stress and reduced anabolic processes in cancer cells .
Transport and Distribution
The transport and distribution of Aspulvinone O within cells and tissues involve interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to GOT1 and other cellular components . Studies have shown that Aspulvinone O effectively reaches its target sites within cells, ensuring its inhibitory effects on GOT1 .
Subcellular Localization
Aspulvinone O’s subcellular localization is primarily within the cytoplasm, where it interacts with aspartate transaminase 1 (GOT1) and other metabolic enzymes . The compound’s activity and function are influenced by its localization, as it needs to reach the active site of GOT1 to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing Aspulvinone O to specific cellular compartments .
properties
IUPAC Name |
(5Z)-3-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methylidene]furan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O6/c1-15(2)5-8-18-11-17(7-10-21(18)28)12-24-26(31)25(27(32)33-24)20-13-19(9-6-16(3)4)22(29)14-23(20)30/h5-7,10-14,28-31H,8-9H2,1-4H3/b24-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHWCROWFXOMDG-MSXFZWOLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C2=C(C(=CC3=CC(=C(C=C3)O)CC=C(C)C)OC2=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C2=C(/C(=C/C3=CC(=C(C=C3)O)CC=C(C)C)/OC2=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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